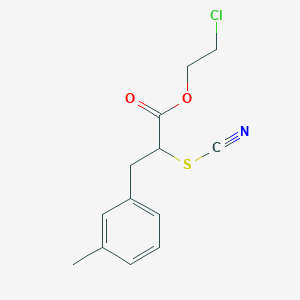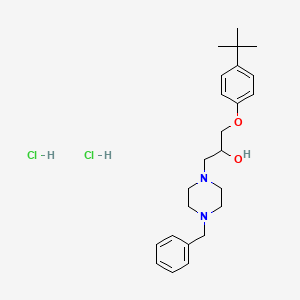
2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate (CMTP) is a synthetic compound that has been used in various scientific research applications. It is a thiocyanate ester derivative of 2-chloroethyl ethyl sulfide, which is a chemical warfare agent. CMTP has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate involves the activation of the caspase pathway, which leads to apoptosis in cancer cells. This compound also inhibits the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. This inhibition leads to the accumulation of acetylcholine, which causes overstimulation of the nervous system and ultimately leads to paralysis.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound inhibits the activity of acetylcholinesterase, as mentioned earlier. Physiologically, this compound causes respiratory distress, convulsions, and ultimately death in animals. However, at lower doses, this compound has been shown to have anticancer and insecticidal effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate in lab experiments is its potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells, which could lead to the development of new cancer therapies. However, one limitation is its toxicity, which makes it difficult to work with. Special precautions must be taken when handling this compound to avoid exposure.
Direcciones Futuras
There are several future directions for 2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate research. One area of research could focus on optimizing the synthesis method to obtain higher yields of this compound. Another area of research could focus on developing new cancer therapies based on the mechanism of action of this compound. Additionally, research could focus on developing safer methods for handling this compound in the lab. Finally, research could focus on the potential use of this compound as a decontaminant for surfaces contaminated with chemical warfare agents.
Conclusion:
In conclusion, this compound (this compound) is a synthetic compound that has been used in various scientific research applications. Its mechanism of action involves the activation of the caspase pathway and inhibition of acetylcholinesterase. This compound has both advantages and limitations for lab experiments, and there are several future directions for this compound research. Overall, this compound has the potential to be a valuable tool in the development of new cancer therapies and as a decontaminant for surfaces contaminated with chemical warfare agents.
Métodos De Síntesis
2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate can be synthesized using different methods, including the reaction of 2-chloroethyl ethyl sulfide with 3-(3-methylphenyl) propionitrile followed by reaction with thiocyanate ion. Another method involves the reaction of 2-chloroethyl ethyl sulfide with 3-(3-methylphenyl) propionic acid followed by reaction with thionyl chloride and thiourea. These methods have been optimized to obtain high yields of this compound.
Aplicaciones Científicas De Investigación
2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate has been used in various scientific research applications, including as a potential anticancer agent. Studies have shown that this compound induces apoptosis in cancer cells by activating the caspase pathway. This compound has also been studied for its potential use as an insecticide and as a chemical agent for the decontamination of surfaces contaminated with chemical warfare agents.
Propiedades
IUPAC Name |
2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2S/c1-10-3-2-4-11(7-10)8-12(18-9-15)13(16)17-6-5-14/h2-4,7,12H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBDAIFSQFLEPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C(=O)OCCCl)SC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-2-(2-oxo-1-piperidinyl)acetamide](/img/structure/B5122926.png)
![1-[2-(3-fluorophenyl)ethyl]-N-methyl-6-oxo-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5122930.png)
![6-{[(2-ethyl-6-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5122936.png)
![(3S)-N-(tert-butyl)-2-[3-(1H-pyrazol-4-yl)propanoyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B5122944.png)
![17-(4-bromo-2-nitrophenyl)-1-ethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5122955.png)
![1-ethyl-17-(4-methoxy-2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5122957.png)
![8-(1,3-benzodioxol-5-ylmethyl)-3-(2,3-dihydro-1H-inden-2-yl)-1-isobutyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5122969.png)
![N-{4-[(dibenzo[b,d]furan-3-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5122985.png)

![11-(2,4-dihydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5122995.png)
![ethyl 2-methyl-5-{[(3-nitrophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B5122997.png)
![5-(2,5-dichlorophenyl)-N-[2-oxo-2-(2-thienyl)ethyl]-2-furamide](/img/structure/B5123023.png)

![N-(1-{1-[3-(2-isoxazolidinyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-methoxybenzamide](/img/structure/B5123030.png)